molecular formula C20H22N3O5S+ B14966710 1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(4-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(4-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

Cat. No.: B14966710
M. Wt: 416.5 g/mol
InChI Key: MPWUEAVKZCWXGW-UHFFFAOYSA-N
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Description

1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(4-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazines This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a hydroxy group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(4-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium typically involves multi-step reactions. One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol, with the addition of catalysts like hydrochloric acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(4-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(4-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(4-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antibacterial activity may be attributed to the inhibition of bacterial enzymes involved in cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(4-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is unique due to its combination of functional groups and the imidazo[2,1-b][1,3]thiazin-1-ium core

Properties

Molecular Formula

C20H22N3O5S+

Molecular Weight

416.5 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-(4-nitrophenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol

InChI

InChI=1S/C20H22N3O5S/c1-27-16-8-9-18(28-2)17(12-16)21-13-20(24,22-10-3-11-29-19(21)22)14-4-6-15(7-5-14)23(25)26/h4-9,12,24H,3,10-11,13H2,1-2H3/q+1

InChI Key

MPWUEAVKZCWXGW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2CC([N+]3=C2SCCC3)(C4=CC=C(C=C4)[N+](=O)[O-])O

Origin of Product

United States

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